N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
N-(2-ethylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by:
- Core structure: A pyrimidin-4-yloxy group substituted with a 4-fluorophenyl ring and a methyl group at positions 2 and 6, respectively.
- Acetamide side chain: Linked to a 2-ethylphenyl group via the nitrogen atom.
This compound belongs to a broader class of pyrimidinyl-oxy-acetamides, which are frequently explored for their biological activities, including anticancer, antimicrobial, and herbicidal properties .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-3-15-6-4-5-7-18(15)24-19(26)13-27-20-12-14(2)23-21(25-20)16-8-10-17(22)11-9-16/h4-12H,3,13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCXVSIJAVWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations
Substituent Impact on Molecular Weight: The target compound (MW 379.43) is heavier than analogs with smaller N-linked groups (e.g., M180-0142, MW 367.38) but lighter than piperidine-containing derivatives (e.g., ).
Biological Activity Trends :
- Pyrimidinyl-oxy-acetamides with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit enhanced stability and target affinity in anticancer studies .
- Compounds like M180-0164 (acetylphenyl-substituted) may show improved membrane permeability due to the acetyl group’s hydrophobic nature .
Synthetic Accessibility: Yields for analogous compounds range from 60% () to 73% (), suggesting that substitutions on the pyrimidine ring (e.g., chloro, cyano) influence reaction efficiency.
Anticancer Potential
Antimicrobial and Herbicidal Activity
- Thiazolidinone-linked acetamides () showed antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), attributed to the thioether bridge’s electron-deficient nature.
- Flufenacet (), a herbicidal analog, highlights how trifluoromethyl and thiadiazole substitutions shift activity from pharmaceutical to agricultural applications.
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